molecular formula C6H11N3O B11922707 N'-(Propan-2-ylidene)aziridine-2-carbohydrazide

N'-(Propan-2-ylidene)aziridine-2-carbohydrazide

Cat. No.: B11922707
M. Wt: 141.17 g/mol
InChI Key: QYKAJWLHDILPFJ-UHFFFAOYSA-N
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Description

N'-(Propan-2-ylidene)aziridine-2-carbohydrazide is a hydrazide derivative featuring an aziridine ring (a three-membered heterocycle with two carbons and one nitrogen) and a propan-2-ylidene substituent. This compound is structurally distinct from pyridine-based hydrazides (e.g., isonicotinohydrazide derivatives) due to the aziridine moiety, which introduces significant ring strain and altered electronic properties.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

N-(propan-2-ylideneamino)aziridine-2-carboxamide

InChI

InChI=1S/C6H11N3O/c1-4(2)8-9-6(10)5-3-7-5/h5,7H,3H2,1-2H3,(H,9,10)

InChI Key

QYKAJWLHDILPFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1CN1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Propan-2-ylidene)aziridine-2-carbohydrazide typically involves the reaction of aziridine-2-carboxylic acid derivatives with isopropylidene hydrazine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of aziridine compounds, including N’-(Propan-2-ylidene)aziridine-2-carbohydrazide, often involves large-scale synthesis using optimized reaction conditions. This may include the use of catalysts to enhance reaction rates and yield. The process typically involves the dehydration of aminoethanol derivatives under high temperatures and the presence of an oxide catalyst .

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Functional Group Differences

  • Pyridine-Based Hydrazides: N'-(Propan-2-ylidene)isonicotinohydrazide (): Features a pyridine ring instead of aziridine. The pyridine ring provides aromaticity and resonance stabilization, enhancing thermal stability (melting point ~160°C) . N-Pyridin-2-ylmethylene-N’-(4-pyridin-2-yl-thiazol-2-yl)-hydrazine (): Contains dual pyridine and thiazole moieties, enabling diverse hydrogen-bonding interactions.
  • Aziridine-Based Hydrazides: N'-(Propan-2-ylidene)aziridine-2-carbohydrazide: The aziridine ring introduces strain (bond angles ~60°), increasing reactivity.

Physicochemical Properties

Property N'-(Propan-2-ylidene)isonicotinohydrazide Aziridine Analog (Predicted)
Melting Point ~160°C (onset) Likely lower due to reduced stability
Crystal Size (Sonocrystallization) 0.2–73.2 µm Unreported; may vary with ring strain
Reactivity Moderate (aromatic stabilization) Higher (strained aziridine ring)
Coordination Chemistry Binds via pyridine N and hydrazide O/N Enhanced N-donor capability from aziridine

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